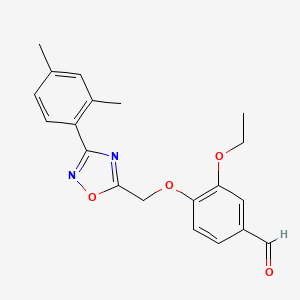

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde

Description

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is an organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

4-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-ethoxybenzaldehyde |

InChI |

InChI=1S/C20H20N2O4/c1-4-24-18-10-15(11-23)6-8-17(18)25-12-19-21-20(22-26-19)16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3 |

InChI Key |

VSCMPAYNHNWZDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=NC(=NO2)C3=C(C=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzoic acid.

Reduction: 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

- 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde

- 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzoic acid

- 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzyl alcohol

Uniqueness

The uniqueness of 4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)-3-ethoxybenzaldehyde is a complex organic compound notable for its potential biological activities. This article examines the compound's structure, synthesis, and biological properties, emphasizing its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound features several significant functional groups:

- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.

- Methoxy Group : Enhances lipophilicity, potentially improving cell membrane penetration.

- Benzaldehyde Moiety : Known for various biological activities.

The synthesis typically involves multiple steps requiring precise control of reaction conditions. Key reactions include oxidation, reduction, and substitution processes, as summarized in the table below:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Aqueous or acidic medium |

| Reduction | NaBH4, LiAlH4 | Methanol or dry ether |

| Substitution | NaH, KOtBu | Aprotic solvents (DMSO, THF) |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . The proposed mechanism includes:

- Disruption of bacterial cell membranes.

- Inhibition of key metabolic enzymes.

Anticancer Properties

The compound also shows promise as an anticancer agent . Mechanisms of action may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through modulation of specific signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds. For example:

- Benzimidazole Derivatives : Similar compounds have demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase, with IC50 values ranging from 0.050 µM to 25.30 µM . These findings suggest that modifications in the oxadiazole ring can enhance biological activity.

- Oxadiazole-Based Compounds : Research indicates that compounds containing oxadiazole rings show diverse biological effects including antifungal and anticancer properties . The unique combination of functional groups in this compound may provide similar or enhanced effects.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies may include:

- Molecular Dynamics Simulations : To predict binding affinities with target proteins.

- In Vitro Assays : To evaluate the efficacy against various microbial strains and cancer cell lines.

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed for their biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Contains a triazole ring | Known for diverse biological effects |

| 5-Aryl-1,3,4-Oxadiazol-2-Ylthioalkanoic Acids | Features an oxadiazole with thioalkanoic acid | Potent inhibitors in gene transcription |

| 3-(3-(2,6-Difluorophenyl)-1,2,4-Oxadiazol-5-Yl)methoxy)benzaldehyde | Similar oxadiazole structure but with fluorine substitution | Potentially different reactivity due to fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.